molecular formula C20H26N4O3S B6530612 2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide CAS No. 946202-33-1

2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide

Cat. No.: B6530612
CAS No.: 946202-33-1
M. Wt: 402.5 g/mol
InChI Key: REIKHZXRYZFKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a sulfonamide derivative featuring a 3-methylphenyl group attached to an acetamide core, linked via a sulfonylethyl chain to a piperazine ring substituted with a pyridin-2-yl moiety. Its structural complexity combines pharmacologically relevant groups:

  • 3-methylphenyl acetamide: May enhance lipophilicity and receptor binding.
  • Sulfonylethyl linker: Improves solubility and metabolic stability.
  • 4-(pyridin-2-yl)piperazine: Facilitates interactions with neurotransmitter receptors or enzymes.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3S/c1-17-5-4-6-18(15-17)16-20(25)22-9-14-28(26,27)24-12-10-23(11-13-24)19-7-2-3-8-21-19/h2-8,15H,9-14,16H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REIKHZXRYZFKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide is a synthetic molecule that has garnered attention due to its potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H26N4O2SC_{20}H_{26}N_{4}O_{2}S, with a molecular weight of approximately 378.51 g/mol. Its structure features a piperazine ring, which is known for facilitating interactions with various biological targets.

Research indicates that compounds containing piperazine moieties often exhibit significant interactions with neurotransmitter receptors, particularly in the central nervous system. The sulfonamide group in this compound may enhance its binding affinity and selectivity towards specific targets, potentially influencing neurotransmission and other physiological processes.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of similar piperazine derivatives against various pathogens. For example, compounds derived from piperazine have shown activity against Mycobacterium tuberculosis, with some derivatives exhibiting IC50 values as low as 1.35 μM . While specific data on the subject compound is limited, its structural similarities suggest potential antimicrobial properties.

Neuropharmacological Effects

Piperazine derivatives are commonly investigated for their neuropharmacological effects. The compound may influence serotonin and dopamine pathways, which could lead to anxiolytic or antidepressant effects. In vitro studies have shown that derivatives can modulate acetylcholinesterase activity, impacting cognitive functions .

Case Studies

  • Antitubercular Activity : A series of substituted piperazine derivatives were synthesized and tested for their antitubercular activity. Some exhibited significant inhibition against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . This highlights the potential for similar compounds to exhibit comparable efficacy.
  • Cytotoxicity Assessment : In evaluating safety profiles, compounds similar to the one were tested on HEK-293 cells, showing low cytotoxicity at concentrations up to 50 μM . Such findings are crucial for determining therapeutic windows.

Data Table: Summary of Biological Activities

Activity TypeCompound DerivativeIC50 (μM)Reference
AntitubercularN-(6-(4-(pyrazine-2-carbonyl)piperazine)1.35 - 2.18
CytotoxicityVarious Piperazine Derivatives>50
AcetylcholinesterasePiperazine DerivativesVariable

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Pharmacological Implications

The table below highlights key structural differences and reported activities of analogous compounds:

Compound Name Structural Features Biological Activity Source
Target Compound 3-methylphenyl, pyridin-2-yl piperazine sulfonyl Hypothesized enzyme/receptor inhibition (e.g., kinase or serotonin receptors)
N-(3-ethylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide Ethylphenyl, pyrazine ring, methoxyphenyl piperazine Antimicrobial, anticancer (in vitro)
2-(4-methylphenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide (CAS 946201-89-4) 4-methylphenoxy group (vs. 3-methylphenyl in target) Kinase inhibition potential (structural analogy)
N-[(4-methoxyphenyl)methyl]-2-{[3-(4-phenylpiperazin-1-yl)pyrazin-2-yl]sulfanyl}acetamide Methoxyphenyl, phenylpiperazine Acetylcholinesterase inhibition
2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)-N-[3-(methylsulfanyl)phenyl]acetamide Dimethylphenyl piperazine, methylsulfanyl phenyl Unspecified (structural focus on metabolic stability)
Key Observations:

Phenyl Substituent Position: The 3-methylphenyl group in the target compound (vs. 4-methylphenoxy in ) may alter binding pocket interactions due to steric and electronic effects. Ethyl or methoxy substituents (e.g., ) modulate lipophilicity and hydrogen-bonding capacity.

Heterocyclic Core: Pyrazine (in ) vs. Piperazine Substitution: Pyridin-2-yl (target) vs. methoxyphenyl () affects receptor selectivity. Pyridine’s basicity may improve CNS penetration.

Linker Chemistry :

  • Sulfonyl (target) vs. sulfanyl (): Sulfonyl groups increase solubility and oxidative stability but reduce membrane permeability compared to thioethers.

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(3-ethylphenyl)-... () 2-(4-methylphenoxy)-... ()
Molecular Weight ~418 g/mol ~463 g/mol ~418 g/mol
logP Estimated ~2.5 ~3.1 (higher due to ethylphenyl) ~2.3 (phenoxy reduces lipophilicity)
Solubility Moderate (sulfonyl group) Low (sulfanyl linker) High (polar phenoxy)
Metabolic Stability Likely high (sulfonyl resists oxidation) Moderate (sulfanyl prone to metabolism) High

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.